molecular formula C6H11NO2S2 B1588558 N-[Bis(methylthio)methylene]glycine methyl ester CAS No. 58091-08-0

N-[Bis(methylthio)methylene]glycine methyl ester

Cat. No. B1588558
CAS RN: 58091-08-0
M. Wt: 193.3 g/mol
InChI Key: XZAPFOKZCXRSDH-UHFFFAOYSA-N
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Description

N-[Bis(methylthio)methylene]glycine methyl ester is a versatile chemical compound used in scientific research. It finds applications in drug development, catalysis, and material synthesis.

Synthesis Analysis

The synthesis of N-[Bis(methylthio)methylene]glycine methyl ester involves treating glycine with 2 equivalents of trimethylsilyl chloride, followed by the addition of methanol. Upon treatment with base, the salt converts to glycine methyl ester .

Molecular Structure Analysis

The molecular formula is (CH3S)2C=NCH2CO2CH3, and its molecular weight is 193.29 g/mol .

Chemical Reactions Analysis

N-[Bis(methylthio)methylene]glycine methyl ester has served as a reagent in organic synthesis, a chelating agent, and an enzyme inhibitor .
  • Physical and Chemical Properties Analysis

    • Density: 1.217 g/mL at 25°C (lit.)
  • Scientific Research Applications

    1. Organic Synthesis and Amino Acid Derivatives

    N-[Bis(methylthio)methylene]glycine methyl ester is utilized in the field of organic synthesis, particularly for the creation of chain-elongated and α-branched α-amino acid derivatives. This compound can be converted via potassium enolates to form amino acid derivatives, which have applications in the synthesis of specific amino acids with high chemoselectivity (Hoppe & Beckmann, 1979).

    2. Electrochemical Fluorination

    In electrochemistry, N-[Bis(methylthio)methylene]glycine methyl ester has been used in anodic fluorination processes. This process results in the production of mono and difluoroproducts, demonstrating the compound's utility in electrochemical fluorination of open-chain α-amino acid derivatives (Imai, Inagi, & Fuchigami, 2021).

    3. Synthesis of α,β-Didehydroamino Acid Derivatives

    This compound has also been used in the stereospecific synthesis of N-[Bis(methylthio)methylene]-α,β-didehydroamino acid methyl esters. These derivatives are prepared with total geometric selectivity and have significance in the synthesis of α-amino acids (Cativiela & Villegas, 1993).

    4. Formation of Fullerenes

    In the field of nanotechnology and material science, N-[Bis(methylthio)methylene]glycine methyl ester has been involved in reactions with glycine methyl ester to control the formation of pyrrolidino[60]fullerene and aziridino[60]fullerene. This showcases its potential application in the creation of novel nanomaterials (Zhang, Gan, Huang, & Shi, 2004).

    5. Inorganic Chemistry Applications

    In inorganic chemistry, the compound is used in the preparation of complexes. For instance, its reactions with bis(salicylaldehydato)aquo-oxovanadium(IV) and other complexes have been explored, indicating its utility in forming inorganic complexes (Silva, Wootton, & Gillard, 1970).

    Safety And Hazards

    Avoid contact with skin and eyes. Provide appropriate exhaust ventilation where dust is formed .

    Future Directions

    Investigating N-[Bis(methylthio)methylene]glycine methyl ester’s impact on protein function and potential therapeutic applications could be a promising avenue for future research.

    properties

    IUPAC Name

    methyl 2-[bis(methylsulfanyl)methylideneamino]acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11NO2S2/c1-9-5(8)4-7-6(10-2)11-3/h4H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XZAPFOKZCXRSDH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CN=C(SC)SC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H11NO2S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40407478
    Record name N-[Bis(methylthio)methylene]glycine methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40407478
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    193.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[Bis(methylthio)methylene]glycine methyl ester

    CAS RN

    58091-08-0
    Record name N-[Bis(methylthio)methylene]glycine methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40407478
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    10
    Citations
    N Imai, S Inagi, T Fuchigami - Electrochemistry, 2021 - jstage.jst.go.jp
    Anodic fluorination of N-(diphenylmethyleneamino)-2, 2, 2-trifluoroethane and N-[bis (methylthio) methyleneamino]-2, 2, 2-triphenylethane in acetonitrile containing poly (HF) salt ionic …
    Number of citations: 2 www.jstage.jst.go.jp
    N IMAI, S INAGI, T FUCHIGAMI - 2021 - jstage.jst.go.jp
    Anodic fluorination of N-(diphenylmethyleneamino)-2, 2, 2-trifluoroethane and N-[bis (methylthio) methyleneamino]-2, 2, 2-triphenylethane in acetonitrile containing poly (HF) salt ionic …
    Number of citations: 0 www.jstage.jst.go.jp
    N IMAI, S INAGI, T FUCHIGAMI - 2021 - jstage.jst.go.jp
    Anodic Fluorination and Cathodic Michael Addition of Schiff Bases Bearing Trifluoromethyl and Ester Groups Page 1 Article Electrochemistry, (in press) 1–7 The 65th Special Feature "…
    Number of citations: 0 www.jstage.jst.go.jp
    S Kotha, D Deodhar, P Khedkar - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several …
    Number of citations: 38 pubs.rsc.org
    J Eustache, P Van de Weghe, DL Nouen… - The Journal of …, 2005 - ACS Publications
    The stereoselective outcome of Pd(II)- or Ag(I)-catalyzed intramolecular N-alkylation to afford 1,3-disubstituted 1,2,3,4-tetrahydroisoquinolines was examined. In the absence of …
    Number of citations: 46 pubs.acs.org
    CJ Chancellor - 2008 - search.proquest.com
    The chemical derivatization of fullerenes provides for an opportunity to observe interactions with transition metals. N-functionalized fullerenes monoadducts C 60-piperazine, N-methyl-3…
    Number of citations: 0 search.proquest.com
    G Guillena, C Nájera - Tetrahedron: Asymmetry, 2001 - Elsevier
    The new imine derived from Myers (+)-pseudoephedrine glycinamide can be diastereoselectively alkylated with alkyl halides at room temperature using NaOEt or LiO-tert-Bu as bases …
    Number of citations: 13 www.sciencedirect.com
    KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
    Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
    Number of citations: 3 i.moscow
    D Krishnaswamy, VV Govande, VK Gumaste… - Tetrahedron, 2002 - Elsevier
    An efficient use of triphosgene, as an acid activator, for the synthesis of substituted azetidin-2-ones via ketene–imine cycloaddition reaction using various acids and imines have been …
    Number of citations: 64 www.sciencedirect.com
    A Szymańska, E Wieczerzak, L Łankiewicz - Wiadomości Chemiczne, 2000 - infona.pl
    Among many methods of asymmetric synthesis, the second-generation reactions ie the ones applying chiral auxiliary to generate new chiral centers are the most popular and widely …
    Number of citations: 2 www.infona.pl

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